molecular formula C8H8N2O2S B6177112 ethyl 1H-thieno[2,3-c]pyrazole-5-carboxylate CAS No. 2103918-66-5

ethyl 1H-thieno[2,3-c]pyrazole-5-carboxylate

Cat. No.: B6177112
CAS No.: 2103918-66-5
M. Wt: 196.23 g/mol
InChI Key: PSMTZOPUCQEKOU-UHFFFAOYSA-N
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Description

Ethyl 1H-thieno[2,3-c]pyrazole-5-carboxylate: is a heterocyclic compound that features a fused ring system combining a thiophene and a pyrazole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 1H-thieno[2,3-c]pyrazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophene with ethyl acetoacetate in the presence of a suitable catalyst to form the desired pyrazole ring . The reaction conditions often include refluxing in ethanol or another suitable solvent, with the addition of a base such as sodium ethoxide to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .

Chemical Reactions Analysis

Types of Reactions: Ethyl 1H-thieno[2,3-c]pyrazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups .

Scientific Research Applications

Chemistry: Ethyl 1H-thieno[2,3-c]pyrazole-5-carboxylate is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology and Medicine: In biological and medicinal research, this compound has shown potential as an antimicrobial, antifungal, and anticancer agent. Its ability to interact with biological targets such as enzymes and receptors makes it a promising candidate for drug development .

Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals and pharmaceuticals. Its versatility and reactivity make it a valuable intermediate in the production of various bioactive compounds .

Mechanism of Action

The mechanism of action of ethyl 1H-thieno[2,3-c]pyrazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Uniqueness: Ethyl 1H-thieno[2,3-c]pyrazole-5-carboxylate is unique due to its specific ring fusion and the presence of an ester functional group. This combination of features provides distinct reactivity and biological activity compared to other similar compounds .

Properties

CAS No.

2103918-66-5

Molecular Formula

C8H8N2O2S

Molecular Weight

196.23 g/mol

IUPAC Name

ethyl 1H-thieno[2,3-c]pyrazole-5-carboxylate

InChI

InChI=1S/C8H8N2O2S/c1-2-12-8(11)6-3-5-4-9-10-7(5)13-6/h3-4H,2H2,1H3,(H,9,10)

InChI Key

PSMTZOPUCQEKOU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(S1)NN=C2

Purity

95

Origin of Product

United States

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